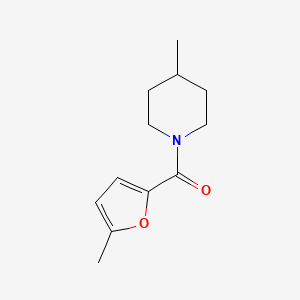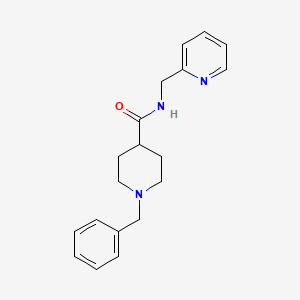
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as BPNM, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. BPNM is a selective sigma-1 receptor antagonist, which means it binds to and blocks the activity of the sigma-1 receptor. Sigma-1 receptors are involved in a wide range of physiological processes, including pain perception, cognition, and neuroprotection. BPNM has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Mécanisme D'action
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a selective sigma-1 receptor antagonist, which means it binds to and blocks the activity of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a wide range of physiological processes, including pain perception, cognition, and neuroprotection. By blocking the activity of the sigma-1 receptor, this compound can modulate these processes and potentially treat a wide range of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. These effects suggest that this compound could have potential applications in the treatment of a wide range of neurological disorders and inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is its selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. However, one limitation of this compound is its relatively low potency, which means that high concentrations are required to achieve significant effects. This can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential applications in the treatment of neuropathic pain and other inflammatory conditions. This compound has been shown to have anti-nociceptive and anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent in these areas.
Méthodes De Synthèse
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with 2-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a high yield of pure this compound.
Applications De Recherche Scientifique
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, as well as anti-nociceptive effects in models of neuropathic pain. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. These findings suggest that this compound could have potential applications in the treatment of a wide range of neurological disorders and inflammatory conditions.
Propriétés
IUPAC Name |
1-benzyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(21-14-18-8-4-5-11-20-18)17-9-12-22(13-10-17)15-16-6-2-1-3-7-16/h1-8,11,17H,9-10,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHBNNGWDYHXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

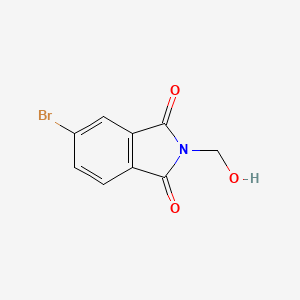
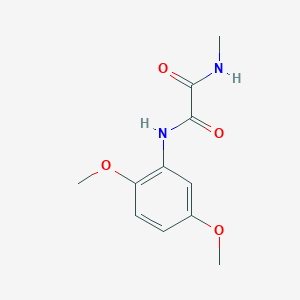
![N-[(5-ethyl-2-pyridinyl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004805.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5004808.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5004813.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5004828.png)
![2-{[6-(2,3-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B5004842.png)
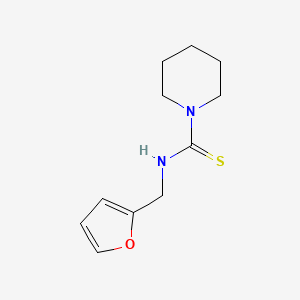
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5-(1-methylbutyl)-4,6-pyrimidinediol](/img/structure/B5004844.png)
![1-benzothiophene-2,3-dione 2-[(4-iodophenyl)hydrazone]](/img/structure/B5004859.png)
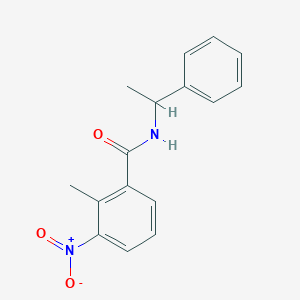
![{9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5004871.png)
![dimethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5004878.png)
